

In-Depth Technical Guide: Toxicological Profile of 1,1,1-Trimethylol Ethane Triacrylate

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Compound of Interest

Compound Name: 1,1,1-Trimethylol ethane triacrylate

Cat. No.: B012402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for **1,1,1-Trimethylol ethane triacrylate** (TMPTA), a trifunctional acrylic monomer. The information is compiled from various safety data sheets, regulatory agency reports, and scientific studies to support hazard identification and risk assessment.

Core Toxicological Data

1,1,1-Trimethylol ethane triacrylate (CASRN: 15625-89-5), also known as Trimethylolpropane triacrylate, is utilized in various industrial applications, including inks, coatings, and adhesives.^{[1][2]} Due to its reactive nature, understanding its toxicological profile is crucial for ensuring safe handling and use.

Acute Toxicity

TMPTA generally exhibits low acute toxicity via oral and dermal routes.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 2,000 mg/kg	^[3]
LD50	Rat	Oral	> 5,000 mg/kg	^[4]
LD50	Rabbit	Dermal	5,170 mg/kg	^[4]

Irritation and Sensitization

TMPTA is a known skin and eye irritant and a skin sensitizer.

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Irritating	Category 2	[3] [4] [5] [6] [7]
Eye Irritation	Rabbit	Causes serious eye irritation	Category 2/2A	[3] [4] [5] [6] [7]
Skin Sensitization	Guinea Pig	Positive	Category 1	[3] [4] [5] [6]
Skin Sensitization	Mouse	Positive (Local Lymph Node Assay)	Category 1	[3] [4] [5] [6]

Genotoxicity

The genotoxicity data for TMPTA is mixed. While there is no clear evidence of gene mutations in bacteria or mammalian cells, some in vitro studies show evidence of clastogenicity (chromosome damage).[\[8\]](#) However, in vivo studies have not demonstrated genotoxic effects.[\[8\]](#) Based on available data, it is not expected to cause genetic effects.[\[5\]](#)

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium	With & Without	Negative	[8] [9]
Mouse Lymphoma Assay (MLA)	L5178Y cells	With & Without	Positive	[8]
In vitro Chromosome Aberration	Chinese Hamster Ovary (CHO)	With & Without	Positive	[8]
In vivo Micronucleus Test	Mouse Bone Marrow	N/A	Negative	[8]
In vivo Comet Assay	Mouse Liver, Bone Marrow	N/A	Negative	[8]

Carcinogenicity

Long-term dermal exposure studies in rodents have shown some evidence of carcinogenicity. In female mice, exposure to TMPTA was associated with rare liver cancers (hepatoblastoma and hepatocholangiocarcinoma) and uterine tumors (stromal polyp or stromal sarcoma).[\[10\]](#)[\[11\]](#) In male rats, a marginal increase in malignant mesothelioma may have been related to TMPTA treatment.[\[1\]](#)[\[10\]](#)[\[11\]](#) No skin tumors were observed at the site of application in these studies.[\[1\]](#)[\[11\]](#) The International Agency for Research on Cancer (IARC) has classified TMPTA as "Possibly carcinogenic to humans" (Group 2B).[\[4\]](#)

Reproductive and Developmental Toxicity

Available data suggests that TMPTA does not cause adverse effects on reproduction or fetal development in animal studies.[\[5\]](#)

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally recognized OECD guidelines.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) on a single rabbit.^[12] The exposure period is typically 4 hours.^[12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.^[12] If a corrosive effect is not observed, the test may be confirmed in up to two additional animals.^{[13][14]}

OECD 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.^{[15][16]} The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.^{[15][16]} The observation period can extend up to 21 days to assess the reversibility of effects.^{[15][17]} To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.^{[15][16]}

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is a mouse model used to determine the skin sensitization potential of a substance.^{[18][19]} The underlying principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site.^{[18][20]} The test substance is applied to the dorsum of the ear for three consecutive days.^[19] On day 6, animals are injected with ³H-methyl thymidine, and the proliferation of lymph node cells is measured.^[19] A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.^{[19][21]}

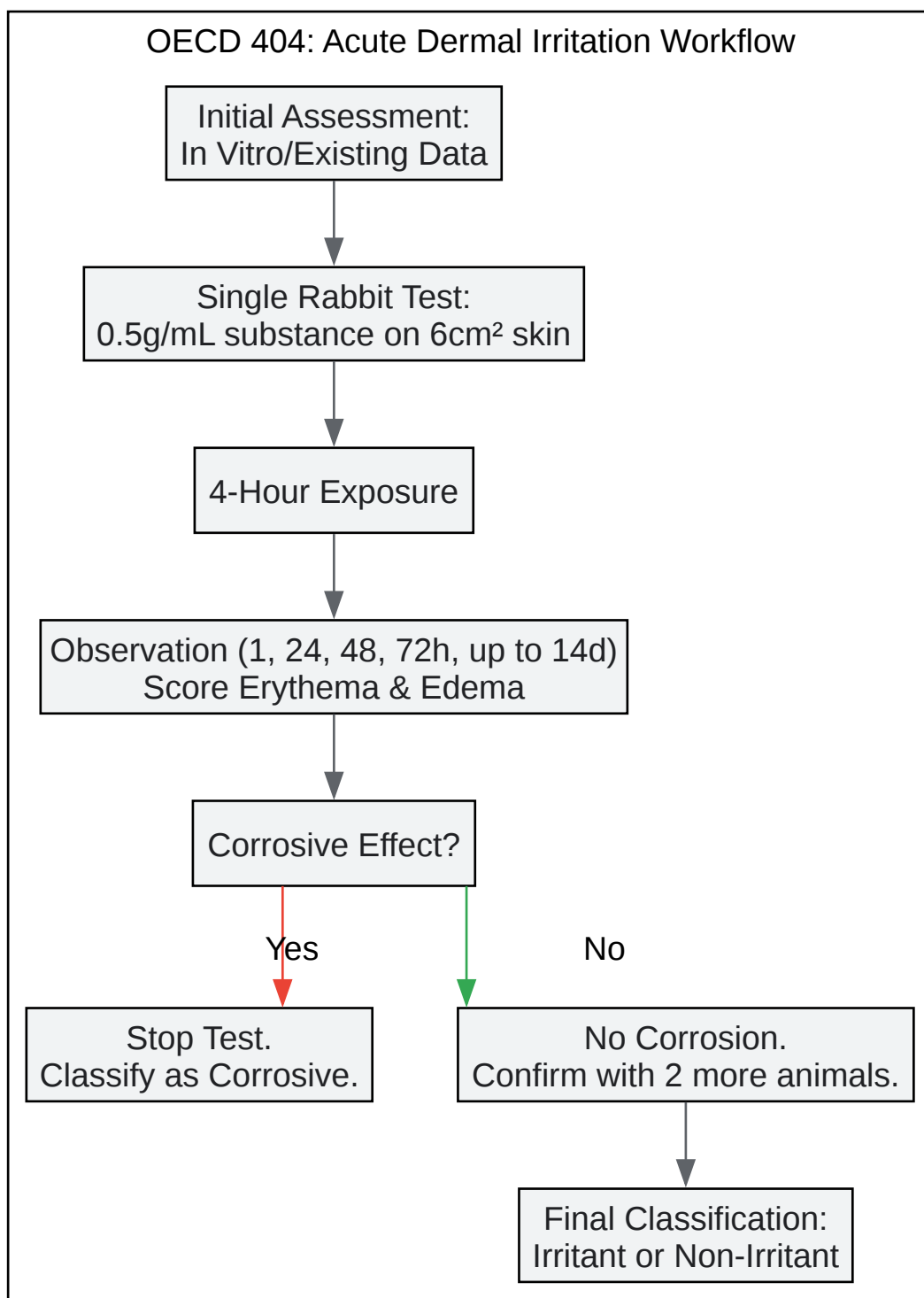
OECD 471: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical to induce gene mutations.^{[22][23]} It utilizes specific strains of *Salmonella typhimurium* and

Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[22] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[24][25] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[22][25] The number of revertant colonies is then counted to assess the mutagenic potential.[22]

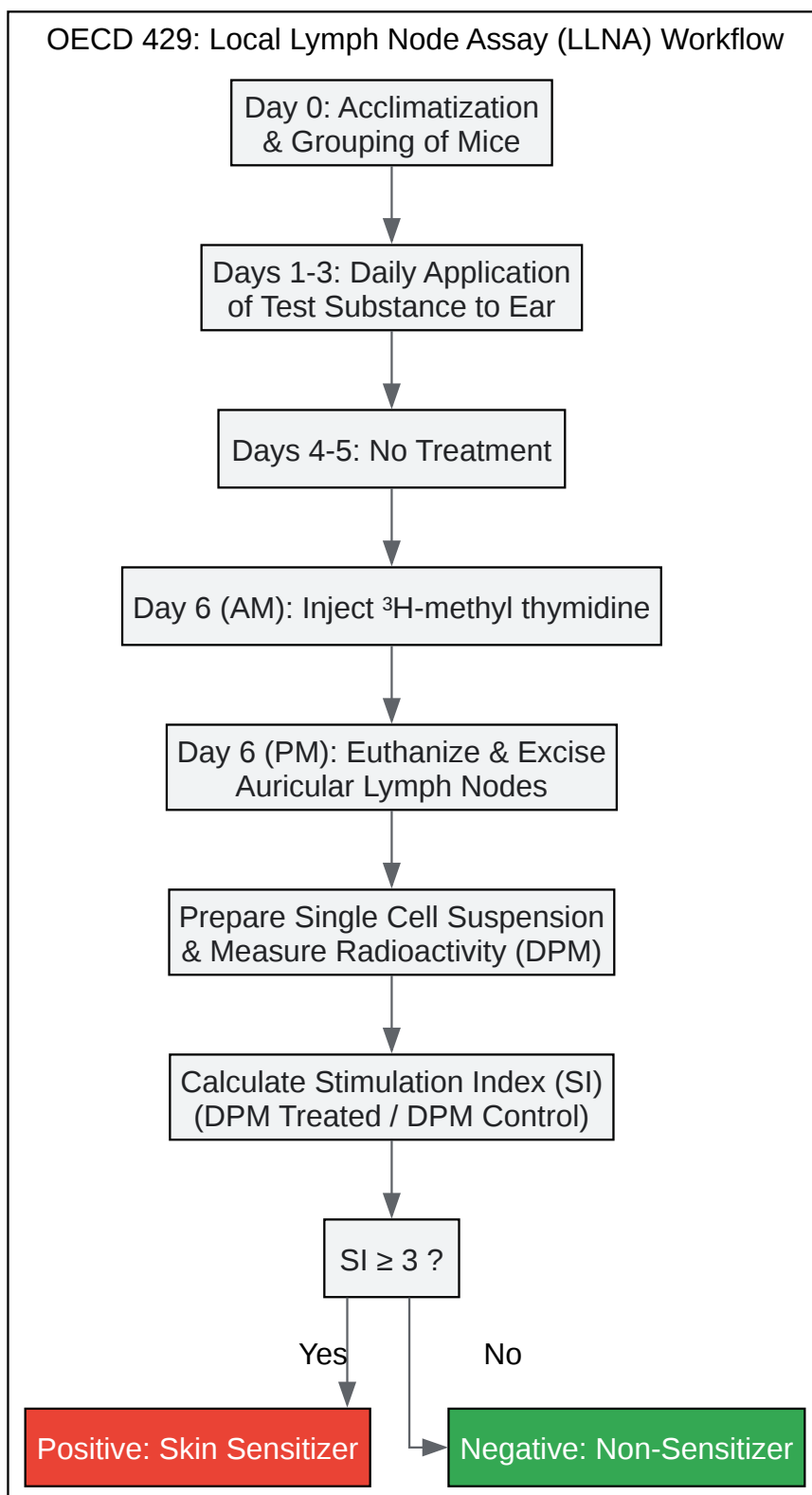
Visualizations

Experimental Workflow Diagrams



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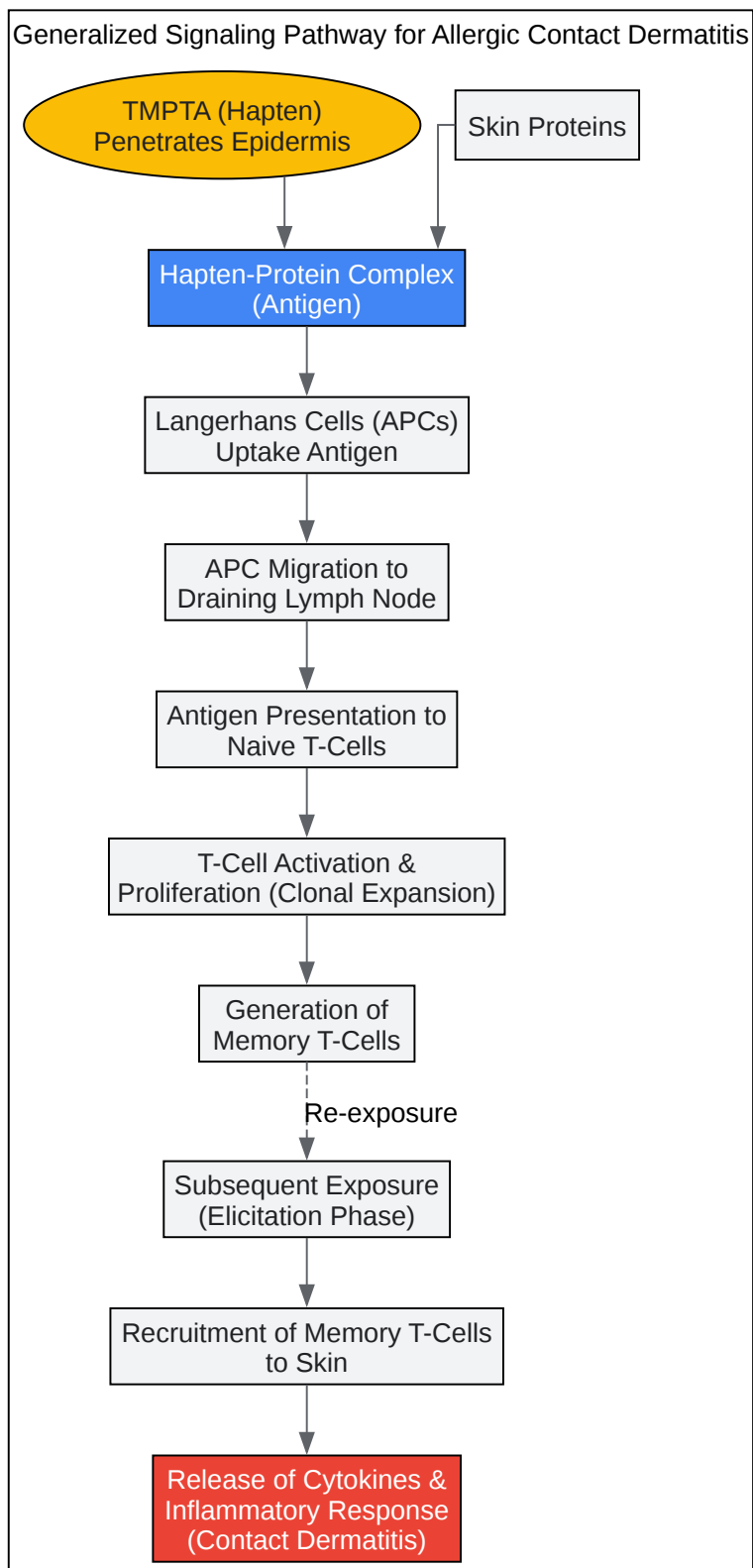
Caption: Workflow for the OECD 404 Acute Dermal Irritation Test.



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Caption: Workflow for the OECD 429 Skin Sensitization (LLNA) Test.

Signaling Pathway



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Caption: Generalized pathway for chemical-induced skin sensitization.

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